molecular formula C13H21NO B13335015 (1-Methoxybutan-2-yl)(1-phenylethyl)amine

(1-Methoxybutan-2-yl)(1-phenylethyl)amine

Cat. No.: B13335015
M. Wt: 207.31 g/mol
InChI Key: NUAMNNLHBPJIGZ-UHFFFAOYSA-N
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Description

(1-Methoxybutan-2-yl)(1-phenylethyl)amine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is used primarily for research purposes and is known for its unique structural properties, which include a methoxy group and a phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxybutan-2-yl)(1-phenylethyl)amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the alkylation of (1-phenylethyl)amine with a suitable methoxybutyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxybutan-2-yl)(1-phenylethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

(1-Methoxybutan-2-yl)(1-phenylethyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxybutan-2-yl)(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methoxybutan-2-yl)(1-phenylethyl)amine is unique due to the presence of both a methoxybutyl group and a phenylethylamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-methoxy-N-(1-phenylethyl)butan-2-amine

InChI

InChI=1S/C13H21NO/c1-4-13(10-15-3)14-11(2)12-8-6-5-7-9-12/h5-9,11,13-14H,4,10H2,1-3H3

InChI Key

NUAMNNLHBPJIGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NC(C)C1=CC=CC=C1

Origin of Product

United States

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